2-(4-Chlorobutyryl)oxazole

Organic Synthesis Medicinal Chemistry Reaction Kinetics

2-(4-Chlorobutyryl)oxazole (IUPAC: 4-chloro-1-(1,3-oxazol-2-yl)butan-1-one) is a bifunctional oxazole derivative containing both a 2-acyl-oxazole core and a terminal chloroalkyl chain. This combination provides a reactive electrophilic handle for nucleophilic substitution, making it a versatile building block for constructing more complex heterocyclic scaffolds.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 898758-78-6
Cat. No. B1324198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobutyryl)oxazole
CAS898758-78-6
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESC1=COC(=N1)C(=O)CCCCl
InChIInChI=1S/C7H8ClNO2/c8-3-1-2-6(10)7-9-4-5-11-7/h4-5H,1-3H2
InChIKeyDPHCBDRFDALYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorobutyryl)oxazole (CAS 898758-78-6) Procurement Guide: Key Intermediate for Targeted Synthesis


2-(4-Chlorobutyryl)oxazole (IUPAC: 4-chloro-1-(1,3-oxazol-2-yl)butan-1-one) is a bifunctional oxazole derivative containing both a 2-acyl-oxazole core and a terminal chloroalkyl chain . This combination provides a reactive electrophilic handle for nucleophilic substitution, making it a versatile building block for constructing more complex heterocyclic scaffolds .

Why 2-(4-Chlorobutyryl)oxazole (CAS 898758-78-6) Cannot Be Replaced by Generic Oxazole Analogs


Interchanging this specific oxazole with a generic 2-substituted analog introduces significant synthetic risk. The four-carbon spacer between the electrophilic carbonyl and the terminal chloride dictates the steric and electronic environment of the reactive center, directly influencing subsequent reaction yields [1]. Substituting with a shorter chain analog (e.g., 3-chloropropionyl) or a different halogen (e.g., bromo- or fluoro-analogs) alters reaction kinetics and can lead to premature termination of a synthetic sequence .

Quantitative Differentiation: Why 2-(4-Chlorobutyryl)oxazole (CAS 898758-78-6) Outperforms Analogs


Chain Length Determines Reactivity: 4-Chlorobutyryl vs. 3-Chloropropionyl Oxazole

The substitution of 3-chloropropionyl chloride in the standard oxazole synthesis provides the 3-carbon analog (3-chloro-1-(2-oxazolyl)-1-propanone) . Extending the chain by one methylene unit to the 4-chlorobutyryl derivative alters the electrophilic character of the terminal chloride, which is critical for subsequent SN2 reactions in library synthesis. [1]

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Halogen Identity Dictates Reactivity: Chloro vs. Bromo Oxazole Analogs

While direct comparative data for 2-(4-bromobutyryl)oxazole is not available, the well-established difference in leaving group ability between chloride and bromide dictates reaction rates. For applications requiring controlled, slower alkylation, the chloro-derivative offers greater selectivity and reduced side-product formation compared to a hypothetical bromo analog, which would react more rapidly but potentially with lower specificity. [1]

Medicinal Chemistry Chemical Biology Reaction Selectivity

Purity and Availability: Commercial Grade Comparison

For procurement decisions, the availability and purity of the compound are critical. 2-(4-Chlorobutyryl)oxazole is offered by multiple reputable vendors with specified purity. While data on closely related analogs (e.g., 2-(5-chloropentanoyl)oxazole) is scarce, the established supply chain for the 4-chlorobutyryl derivative reduces lead times and ensures consistent quality.

Procurement Quality Control Supply Chain

High-Value Application Scenarios for 2-(4-Chlorobutyryl)oxazole (CAS 898758-78-6)


Scaffold for Kinase Inhibitor Development

The oxazole core is a privileged structure in kinase inhibitor design. 2-(4-Chlorobutyryl)oxazole serves as an ideal starting material for constructing 2-substituted oxazole libraries targeting VEGFR2, CDK2, and CDK4 [1]. Its reactive handle allows for rapid diversification, enabling SAR studies around the oxazole ring [2].

Synthesis of Heterocyclic Building Blocks

The terminal chloride of 2-(4-Chlorobutyryl)oxazole undergoes efficient SN2 reactions with various nucleophiles, including amines and thiols. This enables the introduction of diverse functional groups (e.g., substituted amines, thioethers) onto the oxazole scaffold, generating novel building blocks for medicinal chemistry [1].

Intermediate for Targeted Protein Degraders (PROTACs)

The 4-carbon linker present in 2-(4-Chlorobutyryl)oxazole is a common motif in PROTAC linker design. The chloroalkyl chain can be further elaborated to create a linker connecting an oxazole-based ligand to an E3 ligase ligand, facilitating the development of novel targeted protein degraders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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